

Solasodine structure and chemical properties

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Compound of Interest

Compound Name: Solasodine

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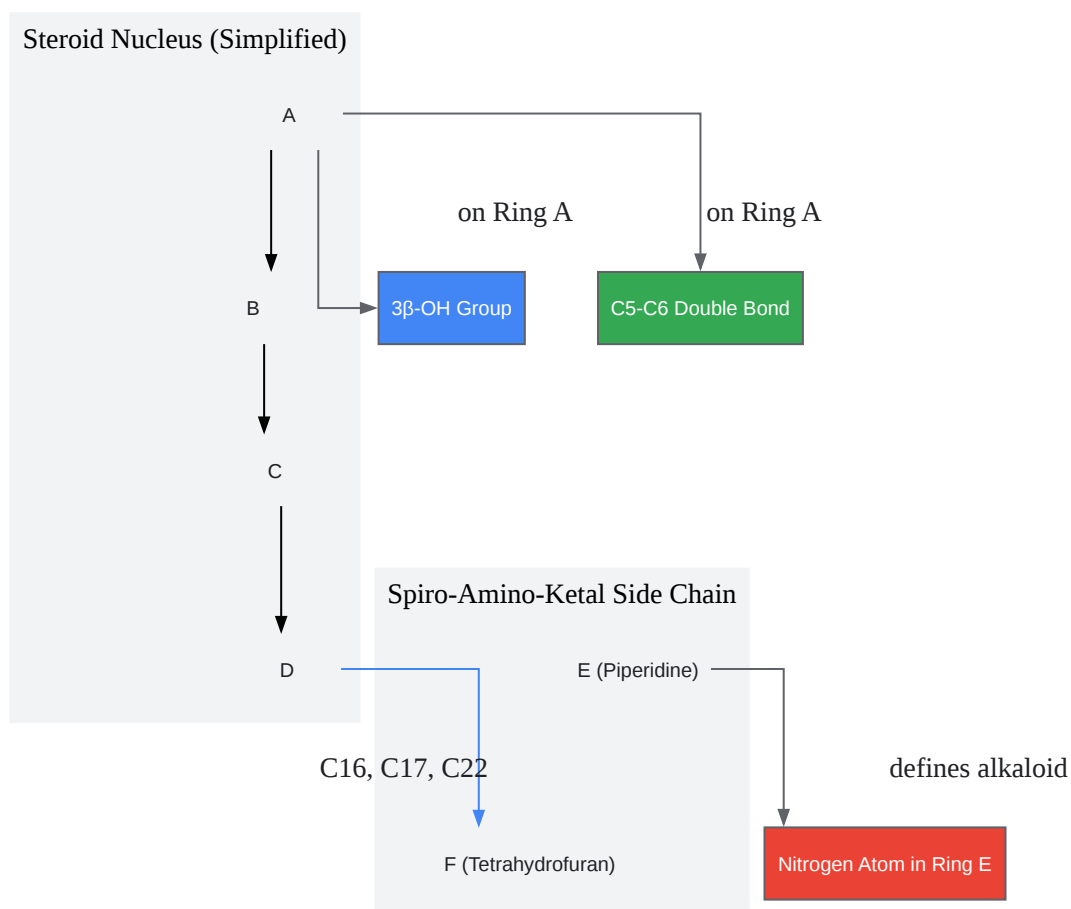
An In-depth Technical Guide to **Solasodine**: Structure, Properties, and Biological Activity

Abstract

Solasodine is a naturally occurring steroidal alkaloid found predominantly in plants of the Solanaceae family, such as various Solanum species.[1][2] Structurally, it is a C27 cholestane skeleton with an attached nitrogen-containing spiro-amino-ketal side chain.[3][4] This compound serves as a crucial precursor in the semi-synthesis of complex steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[4][5] Beyond its role as a synthetic intermediate, **solasodine** exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antifungal properties.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, key biological signaling pathways, and standard experimental protocols for the extraction, quantification, and evaluation of **solasodine**, tailored for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Solasodine, with the chemical formula $C_{27}H_{43}NO_2$, is a complex steroidal alkaloid.[3][5] Its structure consists of a rigid steroid backbone and a nitrogen-containing spiro-amino-ketal group, which classifies it as an azaspiro and oxaspiro compound.[3] This unique structure is the basis for its biological activities and its utility as a precursor for other steroid molecules.[2]



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Diagram 1: Simplified structural representation of **Solasodine**'s core.

Physicochemical Data

The key physicochemical properties of **solasodine** are summarized in Table 1, providing essential data for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of **Solasodine**

Property	Value	References
Molecular Formula	C₂₇H₄₃NO₂	[3] [7]
Molecular Weight	413.64 g/mol	[5]
CAS Number	126-17-0	[3] [7]
Appearance	White to off-white crystalline solid; Hexagonal plates	[1] [2] [3]
Melting Point	200-202 °C	[3] [8]
pKb	6.30	[3]
Optical Rotation	$[\alpha]_D^{25}$: -98° (c=0.14 in methanol)	
	$[\alpha]_D$: -113° (in Chloroform)	
	$[\alpha]_D^{20}$: -92.4° (in Benzene)	[3]
Solubility	Freely soluble in benzene, pyridine, chloroform.	[3] [9]
	Moderately soluble in alcohol, methanol, acetone.	[3] [9]

| | Slightly soluble in water; practically insoluble in ether. [\[3\]](#)[\[9\]](#) |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **solasodine**.

Table 2: Spectroscopic Data for **Solasodine**

Spectroscopic Method	Key Data Points	References
UV Spectroscopy	λ_{max} (Methanol): 206 nm	
Infrared (IR) Spectroscopy	KBr (cm^{-1}): Peaks at 10.3, 10.4, 11.2, 11.5 (azaoxaspirane bands)	[8][10]
^1H NMR	Identity and structure confirmed by ^1H NMR absorption peaks.	[11]

| Mass Spectrometry | Used for structural confirmation and identification. |[12] |

Biological Activities and Mechanisms of Action

Solasodine demonstrates a remarkable range of pharmacological effects, making it a subject of intense research for therapeutic applications.[4] Its primary activities are summarized in Table 3.

Table 3: Summary of Pharmacological Activities of **Solasodine**

Activity	Description	References
Anticancer	Induces apoptosis and cell cycle arrest in various cancer cell lines including breast, colorectal, pancreatic, and leukemia.	[4] [13] [14]
Neuroprotective	Exhibits neurogenesis properties and shows protective effects against neurodegenerative models.	[2] [4] [6]
Anti-inflammatory	Suppresses inflammation in models such as carrageenan-induced rat paw edema.	[4]
Antifungal	Shows activity against fungal infections.	[3] [5]
Immunomodulatory	Inhibits lymphocyte proliferation, suggesting immunosuppressive activity.	[3] [4]
CNS Depressant	Potentiates thiopental-induced sleeping time, indicating neurosedative effects.	[4] [6]

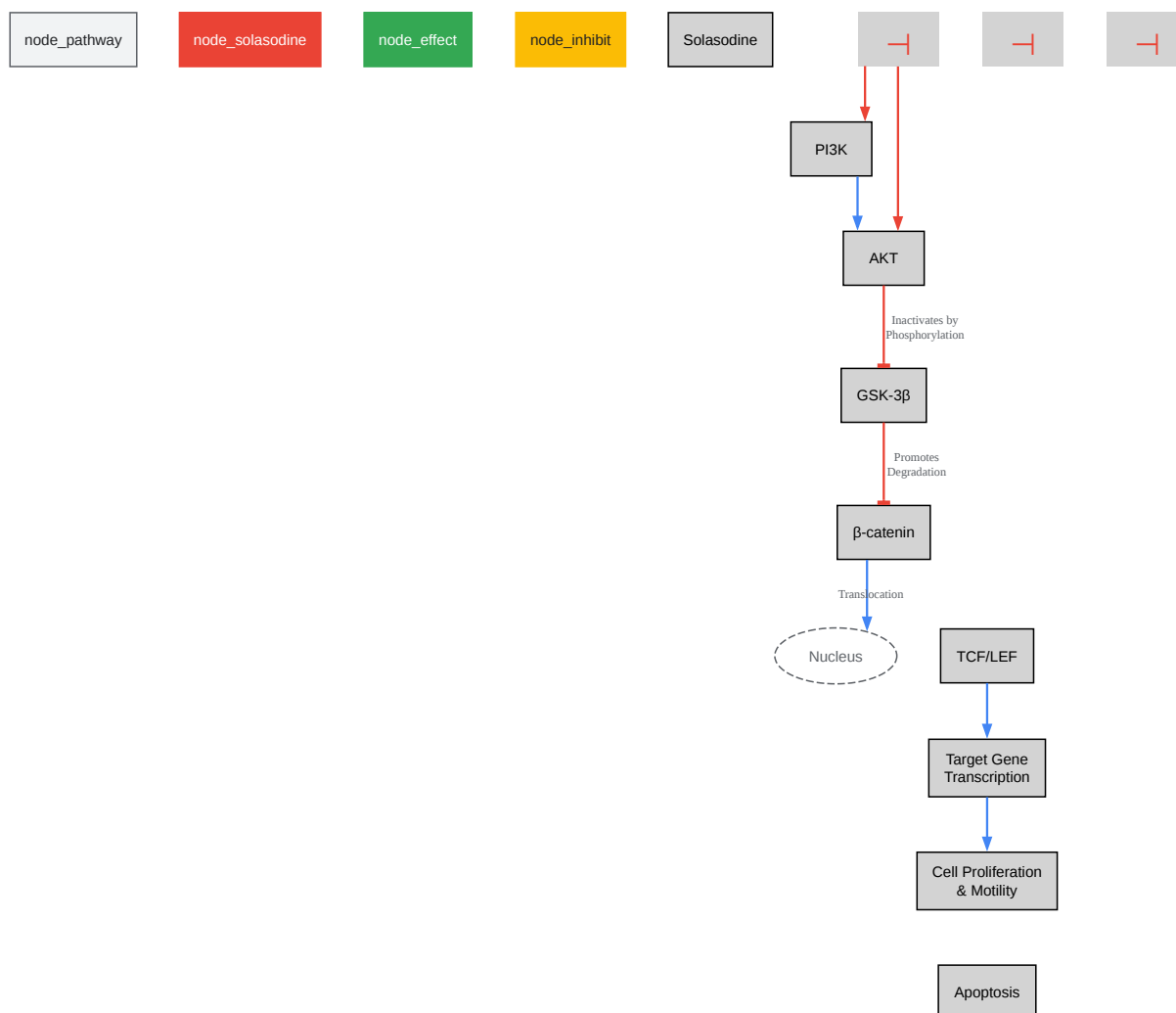
| Anticonvulsant | Reduces the latency of hind leg tonic extensor phase in electroshock-induced convulsions. [\[4\]](#)[\[6\]](#) |

Anticancer Signaling Pathways

Solasodine's anticancer effects are mediated through the modulation of several critical signaling pathways.

In colorectal cancer (CRC) cells, **solasodine** has been shown to suppress proliferation and motility by inhibiting the AKT/GSK-3 β / β -catenin signaling pathway.[\[13\]](#) Treatment with **solasodine** leads to a downregulation of phosphorylated PI3K and AKT, which in turn prevents

the inactivating phosphorylation of GSK-3 β .^[13] Active GSK-3 β then promotes the phosphorylation and subsequent degradation of β -catenin, preventing its nuclear translocation and transcription of target oncogenes.^[13]^[14]



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Diagram 2: **Solasodine's** inhibition of the AKT/GSK-3β/β-catenin pathway.

In pancreatic cancer, **solasodine** has been found to inhibit the Cox-2/Akt/GSK3 β signaling pathway.[15] This inhibition leads to the enhanced release of Cytochrome c from the mitochondria into the cytoplasm, which subsequently activates the caspase cascade (caspase-9 and caspase-3), ultimately inducing apoptosis.[15]

Studies have also implicated **solasodine** as an inhibitor of the Hedgehog (Hh) signaling pathway. It has been shown to bind directly to the transcription factor Gli1, a key mediator of Hh signaling, thereby suppressing the pathway and reducing the proliferation of cancer stem cells.[16]

Experimental Protocols

This section outlines common methodologies for the isolation, quantification, and biological evaluation of **solasodine**.

Extraction and Isolation from Plant Material

A common method for isolating **solasodine** involves acid hydrolysis of its glycoside forms (solasonine and solamargine) present in the plant material.[12][17]

Protocol: Acid Hydrolysis and Extraction

- Preparation: Dried and powdered plant material (e.g., berries or leaves of *Solanum* species) is defatted using a solvent like n-hexane in a Soxhlet apparatus.[17]
- Glycoside Extraction: The defatted material is then extracted with 95% ethanol in a Soxhlet extractor for several hours.[17]
- Concentration: The ethanolic extract is concentrated under reduced pressure to a syrupy consistency.[17]
- Hydrolysis: Concentrated hydrochloric acid (e.g., 12N HCl) is added to the syrup, and the mixture is refluxed for 2-6 hours to hydrolyze the glycosides into the aglycone, **solasodine**. [12][17]
- Precipitation: The acidic mixture is cooled, and the crude **solasodine** hydrochloride precipitates. The precipitate is filtered.[17]

- Basification: The precipitate is resuspended in boiling water and made alkaline (pH ~9) with an ammonia solution. This converts the **solasodine** salt to the free base.[\[17\]](#)
- Purification: The mixture is refluxed, cooled, and filtered. The resulting crude **solasodine** precipitate is washed, dried, and can be further purified by recrystallization from solvents like methanol or acetone/water.[\[8\]](#)[\[10\]](#)[\[17\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of **solasodine** in plant extracts and formulations.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol: Reversed-Phase HPLC Analysis

- Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a UV or photodiode array (PDA) detector.[\[18\]](#)[\[19\]](#)
- Standard Preparation: A stock solution of pure **solasodine** standard is prepared in methanol (e.g., 400 µg/mL). A series of working standards are prepared by diluting the stock solution to create a calibration curve (e.g., 2.5-60 µg/mL).[\[18\]](#)[\[19\]](#)
- Sample Preparation: The plant extract containing **solasodine** is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.[\[20\]](#)
- Chromatographic Conditions:
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common system is a mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 75:25 v/v).[\[19\]](#)
 - Flow Rate: Typically 1.0 mL/min.[\[18\]](#)[\[19\]](#)
 - Detection Wavelength: **Solasodine** lacks a strong chromophore, so detection is usually performed at low wavelengths, around 200-206 nm.[\[18\]](#)[\[21\]](#)

- Injection Volume: 10-30 μL .[\[20\]](#)[\[21\]](#)
- Quantification: The concentration of **solasodine** in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standards.[\[19\]](#)[\[20\]](#)

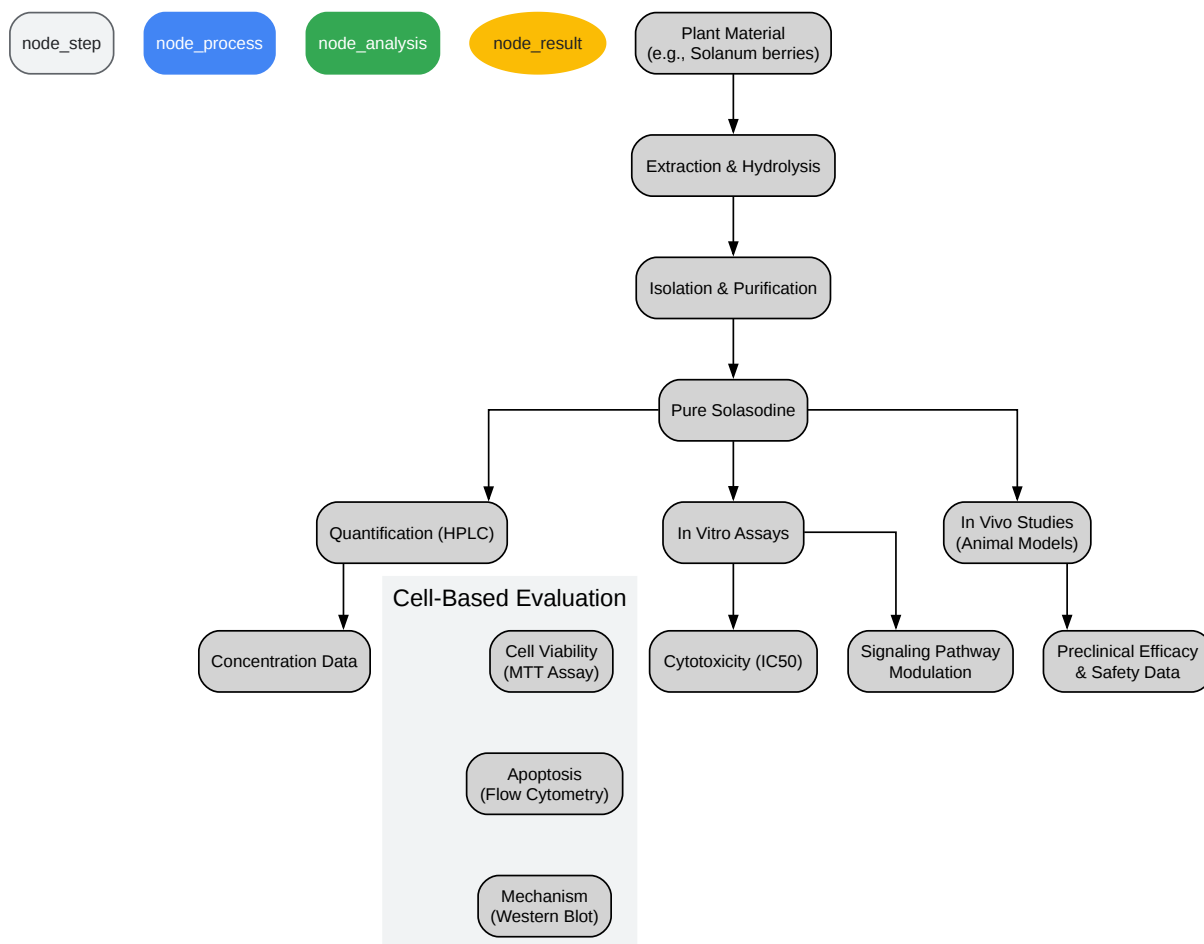
In Vitro Anticancer Activity Assessment

The cytotoxic and apoptotic effects of **solasodine** on cancer cells are typically evaluated using a series of cell-based assays.

Protocol: Cell Viability and Apoptosis Assays

- Cell Culture: Human cancer cell lines (e.g., colorectal HCT116, pancreatic SW1990) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[\[13\]](#)[\[15\]](#)
- Cell Viability Assay (MTT or WST-1):
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - They are then treated with various concentrations of **solasodine** for 24, 48, or 72 hours.
 - A reagent like MTT is added, which is converted by viable cells into a colored formazan product.
 - The formazan is dissolved, and the absorbance is measured with a plate reader to determine cell viability relative to an untreated control.
- Apoptosis Analysis (Flow Cytometry):
 - Cells are treated with **solasodine** for a specified time (e.g., 48 hours).[\[13\]](#)
 - Both floating and adherent cells are collected, washed, and resuspended in a binding buffer.
 - Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

- The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[13][15]
- Western Blot Analysis:
 - Cells are treated with **solasodine**, and total protein is extracted.
 - Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in target signaling pathways (e.g., p-AKT, total AKT, GSK-3 β , β -catenin, Caspase-3, Bax, Bcl-2).[13][15]
 - Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. This allows for the assessment of changes in protein expression and phosphorylation status.[13]



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